N-Acetyl-D-methionine-d4

LC-MS/MS Bioanalysis Isotope Dilution

Quantitative chiral bioanalysis of D-methionine fails with L-configured or unlabeled internal standards due to either co-elution or 2-fold Km differences. N-Acetyl-D-methionine-d4 solves this directly: - +4.03 Da mass shift eliminates endogenous interference in LC-MS/GC-MS - ≥99 atom-% D enrichment meets ICH M10 (±15% accuracy at low ng/mL) - D-configuration matches native analyte kinetics (Km 24.8 mM vs L’s 12.3 mM) - Vendor-certified for NMR, GC-MS, and LC-MS - one IS for multiple platforms

Molecular Formula C7H13NO3S
Molecular Weight 195.27 g/mol
Cat. No. B15599367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-methionine-d4
Molecular FormulaC7H13NO3S
Molecular Weight195.27 g/mol
Structural Identifiers
InChIInChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1/i3D2,4D2
InChIKeyXUYPXLNMDZIRQH-GOBLDTIASA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-methionine-d4: Deuterium-Labeled Internal Standard for LC-MS/MS Quantification of Methionine Derivatives


N-Acetyl-D-methionine-d4 is a stable isotope-labeled analog of N-Acetyl-D-methionine, in which four hydrogen atoms are replaced by deuterium (2H), increasing its molecular mass from 191.25 Da to 195.27 Da . This compound belongs to the class of N-acetyl-D-amino acids and serves as a chemically matched internal standard for the accurate quantification of N-Acetyl-D-methionine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The deuterium labeling ensures near-identical physicochemical behavior to the unlabeled analyte while providing a distinct mass shift (+4 Da) that prevents spectral overlap, a critical requirement for reliable quantitative bioanalysis .

Stable isotope-labeled internal standard (deuterated)
+4 Da mass shift for selective LC-MS detection
D-enantiomer configuration for chiral bioanalysis

Why N-Acetyl-D-methionine-d4 Cannot Be Replaced by Generic Analogs in Quantitative Bioanalysis


Substituting N-Acetyl-D-methionine-d4 with a non-isotopic structural analog or a differently labeled isotopologue compromises analytical accuracy. Structurally similar compounds (e.g., N-Acetyl-L-methionine) exhibit distinct chromatographic retention times and ionization efficiencies, leading to uncorrected matrix effects and ion suppression variability [1]. Even other deuterated analogs, such as N-Acetyl-D-methionine-d3, may fail to meet the recommended mass difference of ≥3 Da for small molecules, risking isotopic interference from the analyte's natural M+2/M+3 isotopologues . The D-isomer specificity is paramount; studies demonstrate that N-Acetyl-D-methionine and its L-isomer have profoundly different metabolic fates, rendering cross-isomer internal standardization invalid for biological samples [2]. Therefore, the exact +4 Da mass shift and D-stereochemistry of N-Acetyl-D-methionine-d4 are non-negotiable for robust method validation and regulatory-compliant bioequivalence studies.

Unlabeled analog

Co-elution and identical mass prevent mass spectrometric discrimination from endogenous analyte.

L-enantiomer deuterated IS

Stereochemical mismatch may alter enzyme kinetics and metabolic routing, compromising quantitative accuracy in chiral bioanalysis.

Quantitative Differentiation of N-Acetyl-D-methionine-d4 for Procurement and Method Development


Mass Difference: +4 Da Shift Prevents Spectral Overlap vs. d3 Analogs

N-Acetyl-D-methionine-d4 provides a mass difference of +4 Da relative to the unlabeled analyte, exceeding the minimum recommended mass shift of 3 Da for small molecules. This ensures complete baseline separation from the natural M+2 and M+3 isotopologues of N-Acetyl-D-methionine, which would otherwise interfere with the internal standard signal . In contrast, a d3-labeled analog yields only a +3 Da shift, which may be insufficient for complex matrices where the natural M+3 isotopologue abundance exceeds 0.1% [1].

Isotopic enrichment
Head-to-head
≥99 atom-% D vs. natural 0.015%

Supports bioanalytical validation review

CoA data; verify enrichment for method requirements

LC-MS/MS Bioanalysis Isotope Dilution

Stereochemical Specificity: D-Isomer Shows 95% Lower Metabolic Conversion vs. L-Isomer

In a controlled in vivo study, oral administration of N-Acetyl-D-methionine (2 mmol/kg) resulted in a peak portal plasma methionine concentration of only 13.0 ± 4.31 µmol/100 mL, compared to 291 ± 85 µmol/100 mL for N-Acetyl-L-methionine [1]. This represents a ~95% lower conversion to free methionine, confirming that the D-isomer is poorly utilized as a methionine source. This stereochemical stability is critical: N-Acetyl-D-methionine-d4 will similarly resist in vivo deacetylation, maintaining its structural integrity as an internal standard throughout sample processing and storage, unlike an L-isomer labeled analog which would be metabolized and produce interfering fragments.

Mass shift
Head-to-head
+4.03 Da vs. unlabeled 191.25 Da

Supports matrix-effect control in complex samples

Mass shift ≥3 Da recommendation met

Metabolism Pharmacokinetics Isomer Differentiation

Label Stability: Deuterium on Non-Exchangeable Carbons Prevents Back-Exchange

The deuterium atoms in N-Acetyl-D-methionine-d4 are positioned on carbon atoms within the methionine side chain, not on heteroatoms (O, N, S) or at alpha-positions susceptible to keto-enol tautomerism . This placement prevents hydrogen-deuterium exchange with protic solvents (water, methanol) or biological matrices (plasma, urine) during sample preparation and analysis. In contrast, deuterated standards with labile labels (e.g., on carboxylic acid protons) can undergo back-exchange, leading to a time-dependent shift in the internal standard mass and compromised quantification accuracy [1].

Enzyme kinetics (Kₘ)
Class-level
D-enantiomer: 24.8 mM
L-enantiomer: 12.3 mM
2.0-fold higher Kₘ

Supports chiral bioanalysis method context

Enzyme-specific; in vivo ADME may differ

Deuterium Exchange LC-MS/MS Internal Standard Stability

Enzymatic Recognition: D-Isomer Serves as Specific Substrate for N-Acyl-D-Amino Acid Amidohydrolase

N-Acetyl-D-methionine-d4 retains the D-stereochemistry and acetyl group of the unlabeled compound, making it a suitable substrate for enzymes that specifically act on N-acyl-D-amino acids. Studies have shown that N-acyl-D-amino acid amidohydrolase hydrolyzes N-Acetyl-D-methionine with high specificity, yielding D-methionine and acetate [1]. The deuterium labeling does not alter the stereochemical recognition by the enzyme active site, allowing its use as a tracer in enzymatic assays to measure reaction rates without interference from endogenous L-isomer substrates. An L-isomer labeled analog would be recognized by different enzymes (e.g., aminoacylase I), confounding results in mixed matrices.

Multi-platform IS
Data to verify
NMR, GC-MS, LC-MS

Supports multi-platform analytical consistency

Supplier qualification; method-specific optimization needed

Enzymology D-Amino Acid Metabolism Biochemical Assays

High-Impact Application Scenarios for N-Acetyl-D-methionine-d4 in Research and Industry


Regulatory-Compliant Quantification of N-Acetyl-D-methionine in Pharmacokinetic Studies

In drug development programs involving N-Acetyl-D-methionine as a lead compound or prodrug, precise plasma concentration-time curves are required for IND/NDA submissions. N-Acetyl-D-methionine-d4 serves as the optimal internal standard due to its +4 Da mass difference, which eliminates isotopic cross-talk and meets FDA/EMA guidelines for bioanalytical method validation . The metabolic stability of the D-isomer backbone (95% lower conversion to methionine vs. L-isomer) ensures the internal standard does not generate interfering metabolite signals during long-term sample storage or multiple freeze-thaw cycles [1].

Enzymatic Assays for N-Acyl-D-Amino Acid Amidohydrolase Activity in Microbial Systems

Researchers studying bacterial D-amino acid metabolism can employ N-Acetyl-D-methionine-d4 as a stable isotope-labeled substrate. The deuterium label allows LC-MS/MS differentiation between the added substrate and any endogenous N-Acetyl-D-methionine present in bacterial lysates [2]. The specific recognition by N-acyl-D-amino acid amidohydrolase (EC 3.5.1.81) makes this compound ideal for kinetic assays, where the production of D-methionine-d4 can be quantified without interference from L-isomer background [3].

Quality Control of Methionine-Containing Nutritional Supplements

N-Acetyl-D-methionine is occasionally found as an impurity or degradation product in commercial N-Acetyl-L-methionine supplements. N-Acetyl-D-methionine-d4 enables accurate quantification of this D-isomer impurity using isotope dilution mass spectrometry. The +4 Da mass shift provides a clear analytical window free from the abundant L-isomer signal, ensuring detection limits below 0.1% relative to the main component . The non-exchangeable deuterium labels guarantee consistent response factors across different sample matrices (tablets, capsules, liquid formulations) .

Metabolic Tracing of D-Amino Acid Utilization in Animal Nutrition Studies

Given that N-Acetyl-D-methionine is poorly utilized as a methionine source in monogastric animals, it serves as a non-metabolizable marker for gastrointestinal absorption studies. N-Acetyl-D-methionine-d4 can be co-administered with test compounds to normalize for individual variations in gut transit time and absorption efficiency. Its resistance to deacetylation (peak plasma methionine increase of only 13.0 µmol/100 mL vs. 291 µmol/100 mL for L-isomer) ensures that the majority of the labeled compound reaches systemic circulation intact, providing a reliable internal reference for absorption rate calculations [1].

Application
Selection Property
Validation Focus
Research PK bioanalysis of D-methionine in plasma and tissue matrices
Isotopic enrichment and mass shift for interference-free detection
Bioanalytical method validation review
Chiral metabolomics profiling of D-amino acid pathways in microbiome research
Chiral-matched D-configuration isotopologue
Chiral metabolomics method context
Cross-platform analytical method transfer in drug metabolism research
Vendor-certified multi-platform compatibility (NMR, GC‑MS, LC‑MS)
Cross-platform method consistency review
Research quality control of acetyl-D-methionine dietary supplements
Baseline mass separation avoids isobaric interferences
Label-claim verification method context

Technical Documentation Hub

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34 linked technical documents
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